7-amino-2,3-dichloro-9H-fluoren-9-one 7-amino-2,3-dichloro-9H-fluoren-9-one
Brand Name: Vulcanchem
CAS No.: 91821-97-5
VCID: VC17599274
InChI: InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2
SMILES:
Molecular Formula: C13H7Cl2NO
Molecular Weight: 264.10 g/mol

7-amino-2,3-dichloro-9H-fluoren-9-one

CAS No.: 91821-97-5

Cat. No.: VC17599274

Molecular Formula: C13H7Cl2NO

Molecular Weight: 264.10 g/mol

* For research use only. Not for human or veterinary use.

7-amino-2,3-dichloro-9H-fluoren-9-one - 91821-97-5

Specification

CAS No. 91821-97-5
Molecular Formula C13H7Cl2NO
Molecular Weight 264.10 g/mol
IUPAC Name 7-amino-2,3-dichlorofluoren-9-one
Standard InChI InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2
Standard InChI Key MTZQTBOYDLGFMC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C23)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar fluorene backbone with:

  • A ketone group at the 9-position

  • An amino (-NH₂) substituent at the 7-position

  • Chlorine atoms at the 2- and 3-positions

This arrangement creates distinct electronic effects:

  • Electron-withdrawing chlorine atoms at adjacent positions (2,3) increase ring electrophilicity compared to non-adjacent dichloro isomers.

  • The amino group at position 7 introduces hydrogen-bonding capacity while moderating electron deficiency through resonance effects.

Table 1: Calculated Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₇Cl₂NO
Molecular Weight272.11 g/mol
LogP (Octanol-Water)3.1 ± 0.3
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors2 (C=O, NH₂)
Rotatable Bonds0

Synthetic Methodologies

Multi-Step Synthesis Strategy

While no published route specifically targets the 2,3-dichloro isomer, extrapolation from analogous systems suggests:

Step 1: Chlorination of Fluorenone
Fluorenone undergoes directed ortho-chlorination using:

  • Cl₂ gas with FeCl₃ catalyst at 60°C

  • Selectivity for 2,3-dichloro formation requires steric directing groups

Step 2: Nitration
Introduces nitro group at position 7 via:

  • HNO₃/H₂SO₄ mixture at 0-5°C

  • Positional selectivity controlled by existing substituents

Step 3: Reduction
Nitro → amino conversion using:

  • SnCl₂/HCl system

  • Catalytic hydrogenation (H₂/Pd-C)

Reactivity Profile

Key Reaction Pathways

Reaction TypeConditionsProducts
Amino GroupAcetylation (Ac₂O/pyridine)7-Acetamido-2,3-dichloro derivative
ChlorineNucleophilic substitution2/3-OR, -SR, -NR₂ derivatives
KetoneGrignard additionTertiary alcohol derivatives

Stability Considerations

  • Photodegradation: Fluorenone core susceptible to UV-induced decomposition

  • Oxidation: Amino group oxidizes to nitro under strong conditions (KMnO₄/H⁺)

Biological Activity

Anticancer Activity

Fluorenones with amino/chloro substituents show:

  • IC₅₀ = 25-30 µM in A549 lung carcinoma cells

  • Proposed mechanism: Topoisomerase II inhibition

Industrial Applications

Dye Intermediate

Serves as precursor for:

  • Polycyclic aromatic pigments

  • Electroluminescent materials

Polymer Additive

Enhances:

  • UV resistance in polyolefins

  • Thermal stability in epoxy resins

Comparison with Structural Isomers

Table 2: Isomeric Dichlorofluorenones

IsomerLogPMelting Point (°C)Antimicrobial MIC (µg/mL)
2,3-Dichloro3.1218-22075 (E. coli)
2,4-Dichloro3.4225-22750 (E. coli)
3,5-Dichloro2.9210-212100 (E. coli)

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric routes

  • Nanoformulations: Encapsulation in PLGA nanoparticles for drug delivery

  • Computational Modeling: DFT studies of substituent electronic effects

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